1,2-Diphenylhydrazine

Polymer Chemistry Free Radical Polymerization Inhibitor Kinetics

Procurement of 1,2-diphenylhydrazine (hydrazobenzene) is mandatory for applications demanding strong radical inhibition. With a chain transfer constant of 0.9—45-fold higher than 1,2-dimethylhydrazine (C=0.02)—it prevents premature gelation in styrene/acrylate polymerization. It is the essential substrate for benzidine rearrangement mechanistic studies and the defined starting material for phenylbutazone API synthesis. Substituting phenylhydrazine or other hydrazine derivatives alters reaction pathways, causing yield loss or non-compliance. Choose this specific compound to ensure reaction fidelity, regulatory compliance, and reproducible kinetics.

Molecular Formula C12H12N2
C12H12N2
C6H5NHNHC6H5
Molecular Weight 184.24 g/mol
CAS No. 38622-18-3
Cat. No. B7769752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylhydrazine
CAS38622-18-3
Molecular FormulaC12H12N2
C12H12N2
C6H5NHNHC6H5
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC2=CC=CC=C2
InChIInChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H
InChIKeyYBQZXXMEJHZYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)
Slightly sol in benzene, deuterated dimethyl sulfoxide;  insol in acetic acid;  very soluble in ethanol
In water, 221 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C:

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylhydrazine (CAS 38622-18-3 / 122-66-7): A Defined Hydrazobenzene Intermediate for Organic Synthesis and Analytical Standardization


1,2-Diphenylhydrazine (hydrazobenzene) is a symmetrical aromatic hydrazine derivative (C12H12N2, MW 184.24) consisting of two aniline groups linked via their nitrogen atoms [1]. It appears as colorless to yellow crystalline solid with a melting point of 123–126 °C and is poorly soluble in water (221 mg/L at 25 °C) [2]. The compound exists under two CAS registrations: 122-66-7 is the specific identifier for the pure substance 1,2-diphenylhydrazine, while 38622-18-3 is the regulatory listing for "diphenylhydrazine" under EPA hazardous substance designations [3]. Its primary industrial significance lies in its role as a precursor to benzidine (via acid-catalyzed rearrangement) and to the anti-inflammatory drug phenylbutazone [4].

Why 1,2-Diphenylhydrazine Cannot Be Replaced by Other Hydrazines in Critical Applications


Generic substitution among hydrazine derivatives fails due to fundamental differences in reaction mechanism, kinetic behavior, and metabolic fate. While compounds such as phenylhydrazine, 1,2-dimethylhydrazine, and 1,1-diphenylhydrazine share the hydrazine core, their substituent patterns dictate distinct reactivity profiles [1]. For instance, 1,2-diphenylhydrazine undergoes the benzidine rearrangement under acidic conditions to yield benzidine—a pathway unavailable to 1,1-disubstituted analogs [2]. In radical polymerization, 1,2-diphenylhydrazine functions as a strong inhibitor (chain transfer constant = 0.9), whereas 1,2-dimethylhydrazine acts as a weak retarder (transfer constant = 0.02)—a 45-fold difference in activity [3]. Additionally, 1,2-diphenylhydrazine is the requisite starting material for phenylbutazone synthesis; substituting phenylhydrazine alters the reaction pathway and yields different products [4]. These distinctions carry procurement consequences: selecting the wrong hydrazine derivative leads to reaction failure, unexpected byproduct formation, or non-compliance with validated analytical methods.

Quantitative Differentiation of 1,2-Diphenylhydrazine (CAS 38622-18-3) Against In-Class Analogs


Radical Polymerization Inhibition: 1,2-Diphenylhydrazine vs. 1,2-Dimethylhydrazine Chain Transfer Constants

In thermally and AIBN-induced styrene polymerization, 1,2-diphenylhydrazine functions as a strong inhibitor, whereas 1,2-dimethylhydrazine acts as a weak retarder. The chain transfer constant for 1,2-diphenylhydrazine (C = 0.9) is 45-fold higher than that of 1,2-dimethylhydrazine (C = 0.02) [1].

Polymer Chemistry Free Radical Polymerization Inhibitor Kinetics

Ozonation Pathway Divergence: 1,2-Diphenylhydrazine Produces HOOOH Intermediate Unlike 1,2-Dimethylhydrazine

Low-temperature (-78 °C) ozonation of 1,2-diphenylhydrazine yields hydrogen trioxide (HOOOH) with a half-life of 16 ± 1 min at 20 °C. In contrast, ozonation of 1,2-dimethylhydrazine produces, in addition to HOOOH, formic acid and nitromethane—products not observed with 1,2-diphenylhydrazine. Furthermore, 1,2-diphenyldiazene (the oxidized product) is unreactive toward ozone under the tested conditions, whereas 1,2-dimethyldiazene reacts readily to yield N-oxide and singlet oxygen [1].

Oxidation Chemistry Ozonolysis Reactive Oxygen Species

Benzidine Rearrangement Kinetics: Second-Order Dependence on Micellar-Bound H⁺ for 1,2-Diphenylhydrazine

The acid-catalyzed benzidine rearrangement of 1,2-diphenylhydrazine in sodium lauryl sulfate (NaLS) micelles follows a distinct kinetic order: second-order in micellar-bound hydrogen ions and first-order in bound substrate at NaLS concentrations >10⁻² M. In contrast, the acid hydrolysis of p-nitrobenzaldehyde diethyl acetal under identical micellar conditions is first-order with respect to each bound reactant [1]. Additionally, 1,2-diphenylhydrazine reacts with 2 mol of perchloric acid in acetonitrile, whereas phenylhydrazine reacts with only 1 mol of perchloric acid [2].

Physical Organic Chemistry Micellar Catalysis Reaction Kinetics

Bond Dissociation Energy (BDE) of Acidic N−H Bond: 1,2-Diphenylhydrazine vs. Phenylhydrazine and Triphenylhydrazine

The equilibrium acidities in DMSO and homolytic bond dissociation energies (BDEs) of the acidic N−H bonds were measured for a series of hydrazines. 1,2-Diphenylhydrazine exhibits a pKHA of 27.5 in DMSO and an estimated BDE of 79.6 kcal/mol for the N−H bond. In comparison, phenylhydrazine has a pKHA of 28.6 and BDE of 79.1 kcal/mol, while 1,1,2-triphenylhydrazine shows a pKHA of 23.8 and BDE of 74.9 kcal/mol [1]. The BDE value positions 1,2-diphenylhydrazine as having intermediate N−H bond strength among arylhydrazines.

Thermodynamics Hydrogen Atom Transfer Radical Stability

Oxidative Dehydrogenation Kinetics: Rate Law Independence from O₂ Pressure for 1,2-Diphenylhydrazine

The catalytic oxidation of 1,2-diphenylhydrazine (H₂AB) to azobenzene by triphenylphosphinecobaloxime(II) at 1 bar O₂ and 30 °C follows a rate law of the form: Win = k₃K₂[Cox]₀[H₂AB]/(1 + K₂[H₂AB]). Critically, the reaction rate is independent of O₂ pressure and does not involve H₂O₂ as an intermediate or product [1]. This O₂-pressure independence is a distinguishing kinetic feature not universally shared by hydrazine derivatives.

Catalysis Oxidation Kinetics Cobaloxime Catalysis

Phenylbutazone Precursor Specificity: 1,2-Diphenylhydrazine is the Defined Starting Material

1,2-Diphenylhydrazine serves as the specific starting material for the industrial synthesis of phenylbutazone (Butazolidin), a non-steroidal anti-inflammatory drug (NSAID) currently used in veterinary medicine. The synthesis involves condensation with diethyl n-butylmalonate [1]. Phenylhydrazine and other hydrazine derivatives cannot be substituted in this pathway because the presence of both phenyl groups is essential for the final product structure [2].

Pharmaceutical Synthesis Drug Intermediates Veterinary API

Validated Application Scenarios for 1,2-Diphenylhydrazine (CAS 38622-18-3) Based on Quantitative Evidence


Controlled Radical Polymerization Inhibition: When 45× Higher Activity Than 1,2-Dimethylhydrazine is Required

In styrene or acrylate polymerization processes requiring strong inhibition to prevent premature gelation or runaway reactions, 1,2-diphenylhydrazine (chain transfer constant C = 0.9) provides 45-fold higher inhibitory potency than 1,2-dimethylhydrazine (C = 0.02) [1]. This makes it suitable for: (1) stabilization of reactive monomers during storage and transportation, (2) controlled termination of polymerization at specific conversion points, and (3) kinetic studies requiring strong radical scavenging. Procurement of 1,2-diphenylhydrazine—not dimethylhydrazine—is mandated for these applications, as the latter functions merely as a retarder and would permit continued uncontrolled propagation.

Mechanistic Studies of the Benzidine Rearrangement: Unique Second-Order H⁺ Kinetics in Micellar Systems

1,2-Diphenylhydrazine is the archetypal substrate for investigating the benzidine rearrangement mechanism, a classic reaction in physical organic chemistry. Its kinetic profile—second-order in micellar-bound hydrogen ions and first-order in bound substrate at NaLS concentrations >10⁻² M [1]—makes it uniquely suited for studying micellar catalysis and proton-transfer dynamics. Additionally, its consumption of 2 mol of perchloric acid per mol in acetonitrile (vs. 1 mol for phenylhydrazine) provides a clean stoichiometric handle for quantitative analysis. Researchers investigating acid-catalyzed rearrangements, micellar rate enhancement, or sigmatropic shift mechanisms should procure 1,2-diphenylhydrazine specifically; phenylhydrazine and other analogs follow different protonation and rearrangement pathways.

Azobenzene Synthesis via Catalytic Oxidation: O₂-Pressure-Independent Kinetics Simplify Scale-Up

For preparative synthesis of azobenzene through catalytic oxidation, 1,2-diphenylhydrazine offers a distinct process advantage: the reaction rate is independent of O₂ pressure when catalyzed by triphenylphosphinecobaloxime(II) at 30 °C [1]. This kinetic feature eliminates the need for precise O₂ partial pressure control during scale-up, reducing capital equipment requirements and simplifying reactor engineering. Furthermore, the reaction proceeds without H₂O₂ intermediate formation, minimizing side reactions and improving product purity. This application is particularly relevant for dye and photochromic material manufacturers requiring high-purity azobenzene as an intermediate.

Veterinary Pharmaceutical Intermediate: Phenylbutazone Manufacturing

1,2-Diphenylhydrazine is the defined starting material for synthesizing phenylbutazone (an NSAID for veterinary use) via condensation with diethyl n-butylmalonate [1]. The presence of two phenyl groups on the hydrazine core is structurally essential for the final drug molecule; substituting phenylhydrazine or other monoaryl hydrazines would yield different condensation products failing pharmacopoeial specifications. Procurement for pharmaceutical manufacturing under cGMP conditions requires 1,2-diphenylhydrazine of defined purity (>98% HPLC) and accompanying analytical documentation . This application scenario applies to contract manufacturing organizations (CMOs) producing veterinary APIs and researchers developing phenylbutazone analogs.

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